2-(2-chloro-N-methylsulfonylanilino)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide
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Overview
Description
2-(2-chloro-N-methylsulfonylanilino)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide is a synthetic organic compound that may have applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, including chloro, sulfonyl, and sulfanyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-N-methylsulfonylanilino)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide typically involves multiple steps, including:
Formation of the aniline derivative: Starting with an aniline derivative, the compound undergoes chlorination to introduce the chloro group.
Sulfonylation: The chlorinated aniline derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to form the N-methylsulfonylanilino intermediate.
Acetamide formation: The intermediate is reacted with an acetamide derivative containing the 4-chlorophenylsulfanyl group under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-N-methylsulfonylanilino)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with new functional groups replacing the chloro groups.
Scientific Research Applications
2-(2-chloro-N-methylsulfonylanilino)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide may have several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-chloro-N-methylsulfonylanilino)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide would depend on its specific application. For instance, if it is used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloroanilino)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide: Lacks the N-methylsulfonyl group.
2-(2-chloro-N-methylsulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide: Contains a methyl group instead of a chloro group on the phenyl ring.
Uniqueness
2-(2-chloro-N-methylsulfonylanilino)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide is unique due to the presence of both chloro and sulfonyl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(2-chloro-N-methylsulfonylanilino)-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S2/c1-26(23,24)21(16-5-3-2-4-15(16)19)12-17(22)20-10-11-25-14-8-6-13(18)7-9-14/h2-9H,10-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWONLKRRGYFTSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCSC1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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